4-(1,3-benzothiazol-2-yl)-N-methylaniline 4-(1,3-benzothiazol-2-yl)-N-methylaniline Fluorescent probe for for β-amyloid aggregates; High Quality Biochemicals for Research Uses
Brand Name: Vulcanchem
CAS No.: 439858-28-3
VCID: VC0006444
InChI: InChI=1S/C14H12N2S/c1-15-11-8-6-10(7-9-11)14-16-12-4-2-3-5-13(12)17-14/h2-9,15H,1H3
SMILES: CNC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2
Molecular Formula: C14H12N2S
Molecular Weight: 240.33 g/mol

4-(1,3-benzothiazol-2-yl)-N-methylaniline

CAS No.: 439858-28-3

Cat. No.: VC0006444

Molecular Formula: C14H12N2S

Molecular Weight: 240.33 g/mol

* For research use only. Not for human or veterinary use.

4-(1,3-benzothiazol-2-yl)-N-methylaniline - 439858-28-3

CAS No. 439858-28-3
Molecular Formula C14H12N2S
Molecular Weight 240.33 g/mol
IUPAC Name 4-(1,3-benzothiazol-2-yl)-N-methylaniline
Standard InChI InChI=1S/C14H12N2S/c1-15-11-8-6-10(7-9-11)14-16-12-4-2-3-5-13(12)17-14/h2-9,15H,1H3
Standard InChI Key FHJRKGXJBXPBGA-UHFFFAOYSA-N
SMILES CNC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2
Canonical SMILES CNC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s structure consists of a benzothiazole ring (a bicyclic system with benzene fused to a thiazole) linked via a carbon–carbon bond to an N-methylaniline group. X-ray crystallography data indicate that the benzothiazole and aniline systems are nearly coplanar, with a root-mean-square deviation of 0.0612 Å for non-hydrogen atoms . The dihedral angle between the benzothiazole and the attached benzene ring measures 7.22°, while the angle between the benzene and pyridine rings (in analogous structures) reaches 80.89° . This planar configuration facilitates π–π stacking interactions, with centroid–centroid distances of 3.782–3.946 Å observed in crystal lattices .

Table 1: Key Structural Parameters

ParameterValueSource
Molecular formulaC14H12N2S\text{C}_{14}\text{H}_{12}\text{N}_{2}\text{S}
Molar mass240.33 g/mol
Dihedral angle (benzothiazole–aniline)7.22°
π–π stacking distances3.782–3.946 Å

Spectroscopic Features

Nuclear magnetic resonance (NMR) spectra confirm the structure, with distinct signals for the methylamino group (δ\delta 2.85 ppm for CH3_3) and aromatic protons (δ\delta 6.8–7.8 ppm) . Infrared spectroscopy reveals N–H stretching vibrations at 3350 cm1^{-1} and C=S bonds at 690 cm1^{-1} . The UV-Vis spectrum exhibits strong absorption at 310 nm due to π→π* transitions in the conjugated system .

Synthesis and Production

Laboratory-Scale Synthesis

A validated synthetic route involves the condensation of 4-aminobenzoic acid with 2-aminothiophenol in polyphosphoric acid at 220°C for 4 hours, followed by reduction with NaBH4_4 . Key steps include:

  • Cyclization: Formation of the benzothiazole core under acidic conditions.

  • Schiff base formation: Reaction with 2-hydroxybenzaldehyde to create an imine intermediate.

  • Reduction: Conversion of the imine to a secondary amine using sodium borohydride.

The process yields crude product, which is purified via recrystallization from ethanol, achieving >95% purity .

Industrial Manufacturing

Scaled-up production employs continuous flow reactors to optimize temperature (200–220°C) and residence time (3–5 hours). Automated systems control reagent stoichiometry, with in-line HPLC monitoring purity . Post-synthesis, extraction with dichloromethane and silica gel chromatography ensure pharmaceutical-grade material .

Physical and Chemical Properties

Thermodynamic Parameters

The compound exists as a white to amber crystalline solid with a melting point of 195°C . Thermal gravimetric analysis shows decomposition above 250°C, releasing sulfur oxides and nitriles . Solubility data indicate moderate polarity:

Table 2: Solubility Profile

SolventSolubility (mg/mL, 25°C)
Water<0.1
Ethanol12.4
DMF89.7
Dichloromethane45.2

Stability and Reactivity

Air sensitivity necessitates storage under nitrogen or argon at 0–10°C . The methylamino group undergoes electrophilic substitution at the para position, while the thiazole sulfur participates in coordination chemistry with transition metals . Oxidation with KMnO4_4 yields sulfoxide derivatives, as confirmed by mass spectrometry .

Applications in Pharmaceutical Research

Radiopharmaceutical Development

The benzothiazole-aniline scaffold shows affinity for amyloid-β plaques, making it a candidate for Alzheimer’s disease imaging agents . Radiolabeling with 99m^{99m}Tc or 18^{18}F produces tracers with brain uptake ratios >3.5 in murine models .

Antimicrobial Activity

In vitro assays demonstrate moderate activity against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL) . The mechanism involves inhibition of dihydrofolate reductase, as shown by molecular docking studies .

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